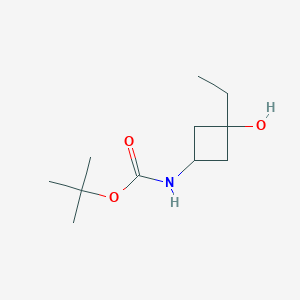
tert-Butyl (3-ethyl-3-hydroxycyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxycyclobutyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and a cyclobutyl alcohol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, THF, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or THF, room temperature to reflux.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis and other biochemical applications.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate moiety can interact with catalytic residues, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1r,3s)-3-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1r,3s)-3-ethylcyclobutyl]carbamate
- tert-butyl N-[(1r,3s)-3-hydroxycyclopentyl]carbamate
Uniqueness
tert-butyl N-[(1r,3s)-3-ethyl-3-hydroxycyclobutyl]carbamate is unique due to the presence of both an ethyl group and a hydroxy group on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
2378421-09-9 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethyl-3-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)6-8(7-11)12-9(13)15-10(2,3)4/h8,14H,5-7H2,1-4H3,(H,12,13) |
Clave InChI |
GNRKLGAWXDTQAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C1)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
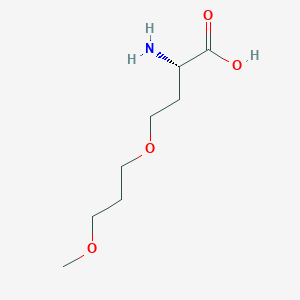
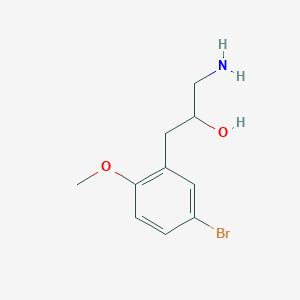
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
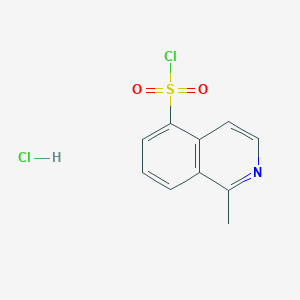
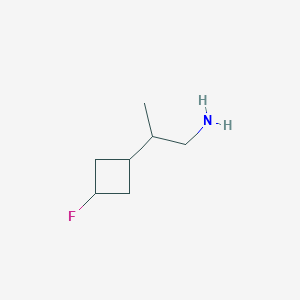

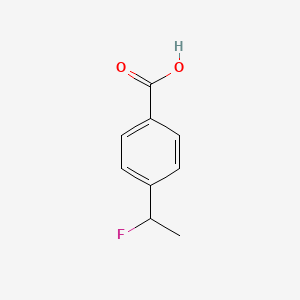
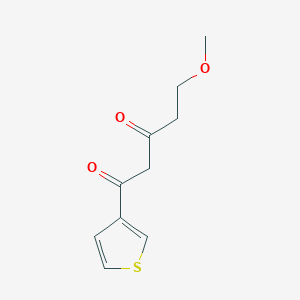
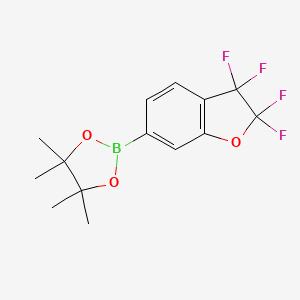

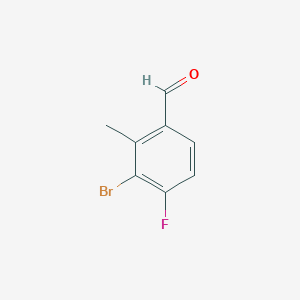
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
